4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
This compound is a benzoxazinone derivative featuring a 1,2,4-oxadiazole substituent linked to a 2,3-dimethoxyphenyl group. The oxadiazole moiety, particularly 1,2,4-oxadiazole, is valued in drug design for its metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-7-8-15-14(9-12)23(18(24)11-27-15)10-17-21-20(22-28-17)13-5-4-6-16(25-2)19(13)26-3/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVYBDLZJGMKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Construction of the Benzoxazinone Core: The benzoxazinone core is formed through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzoxazinone core, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, the oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key examples:
Core Scaffold and Functional Group Variations
Structural Insights :
- The target compound’s benzoxazinone core differs from Z9’s acetamide-phenoxy scaffold and the triazolopyrimidinone in .
- Methoxy vs. Chloro Substituents: The 2,3-dimethoxy groups in the target compound may improve solubility compared to the chloro-substituted analog in , though chloro groups often enhance binding affinity in hydrophobic pockets .
Oxadiazole-Based Analogs
1,2,4-Oxadiazole derivatives are common in antiviral and anticancer agents. For example:
- ZINC29761473 (Z7) : Contains a thiazole-carboxylate group with methoxy substitutions. Unlike the target compound, Z7’s thiazole ring may confer different electronic properties, affecting interactions with polar residues in enzyme active sites.
- 3-(3-Chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-2-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxy : A pyrrolopyrrole-dione scaffold with dual chloro groups. This compound’s rigidity contrasts with the target’s benzoxazinone, suggesting divergent pharmacokinetic profiles.
Research Findings and Hypothetical Activity
While direct pharmacological data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition: Benzoxazinones are reported to inhibit kinases like PI3K or CDK due to hydrogen bonding with the lactam oxygen . The oxadiazole’s nitrogen atoms may further stabilize interactions.
- Antiviral Potential: Oxadiazoles in Z7 and Z9 () are linked to antiviral activity against Dengue NS proteins. The target compound’s dimethoxy groups could mimic RNA-binding motifs .
- Metabolic Stability : The 2,3-dimethoxy substitution may reduce CYP450-mediated oxidation compared to chloro-substituted analogs, improving half-life .
Biological Activity
The compound 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1206990-13-7) is a novel organic compound that integrates a benzoxazinone core with an oxadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 381.388 g/mol. Its structure comprises a benzoxazinone framework attached to an oxadiazole ring and a dimethoxyphenyl substituent.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For example, compounds similar to the one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| 5b | U-937 | <2.78 | Modulates cell cycle arrest |
| Targeted Compound | MDA-MB-231 | 10.38 | Inhibits HDAC activity |
These results suggest that the compound may also induce apoptosis and inhibit cell proliferation in various cancer models, similar to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Research has shown that benzoxazinones possess anti-inflammatory properties. The incorporation of the oxadiazole ring may enhance these effects by modulating inflammatory pathways. Further studies are needed to elucidate the specific mechanisms involved.
Study on Oxadiazole Derivatives
A comprehensive study published by MDPI highlighted various oxadiazole derivatives' biological activities. It was found that certain derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics across multiple cancer cell lines .
Key Findings:
- Cytotoxicity : Some derivatives showed IC50 values significantly lower than those of established drugs.
- Mechanisms : Flow cytometry analyses indicated that these compounds could induce apoptosis through caspase activation and p53 pathway modulation.
Research on Benzoxazinones
Another relevant study focused on the biological evaluation of benzoxazinone derivatives, revealing their potential as anticancer agents due to their ability to inhibit tumor growth in vivo .
Notable Results:
- In Vivo Efficacy : Compounds demonstrated significant tumor reduction in animal models.
- Safety Profile : Toxicological assessments indicated acceptable safety margins at therapeutic doses.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution, coupling the 1,4-benzoxazine acetic acid derivative with a chloromethyl-substituted 1,2,4-oxadiazole. Key steps include:
- Reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole in N,N-dimethylformamide (DMF) under basic conditions (e.g., cesium carbonate) .
- Stirring at room temperature for 16–18 hours, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate). Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Yield improvements may require microwave-assisted synthesis or catalyst screening.
Q. Which spectroscopic methods are most reliable for structural confirmation?
- 1H/13C NMR : Assign peaks for the oxadiazole methyl group (~4.5–5.0 ppm) and benzoxazinone carbonyl (170–175 ppm) .
- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the benzoxazinone moiety) .
Q. How can pKa and solubility be determined experimentally?
- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure half-neutralization potentials (HNP). Plot mV vs. titrant volume to derive pKa .
- Solubility Profiling : Employ shake-flask methods in buffers (pH 1–7.4) with HPLC quantification.
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the 1,2,4-oxadiazole–benzoxazinone linkage?
The reaction likely proceeds via SN2 displacement, where the benzoxazinone acetate acts as a nucleophile attacking the chloromethyl oxadiazole. Computational studies (DFT) can model transition states and charge distribution. Evidence from similar syntheses suggests cesium carbonate deprotonates the acetic acid, enhancing nucleophilicity .
Q. How should researchers design in vivo assays to evaluate neuroprotective or anti-inflammatory activity?
- Experimental Design : Use randomized block designs with split plots for dose-response and time-course analyses .
- Models :
- In Vitro : Inhibit cyclooxygenase-2 (COX-2) or TNF-α in macrophage cells.
- In Vivo : Induce neuroinflammation in rodents (e.g., LPS-induced models) and measure cytokine levels (ELISA) and histopathology.
Q. What computational strategies predict binding affinity to biological targets?
- Molecular Docking : Screen against GABA-A receptors (due to benzoxazinone similarity to benzodiazepines) using AutoDock Vina .
- DFT Studies : Analyze electron density maps to identify reactive sites (e.g., oxadiazole nitrogen lone pairs) .
Q. How can environmental degradation pathways be assessed?
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) and monitor degradation via LC-MS.
- Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., demethylation of methoxy groups) .
Data Analysis & Contradictions
Q. How to resolve discrepancies in biological activity data across studies?
- Orthogonal Assays : Validate COX-2 inhibition using both enzymatic (fluorometric) and cell-based (PBMC) assays.
- Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to account for variability in split-plot designs .
- Meta-Analysis : Compare datasets from similar compounds (e.g., 1,4-benzoxazine derivatives) to identify structure-activity trends .
Q. What strategies mitigate synthetic byproduct formation?
- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., unreacted chloromethyl precursor).
- Process Optimization : Reduce DMF volume or switch to polar aprotic solvents (acetonitrile) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
